molecular formula C26H34O8 B10853137 salvinorin B tetrahydropyran-2-yl ether

salvinorin B tetrahydropyran-2-yl ether

Cat. No.: B10853137
M. Wt: 474.5 g/mol
InChI Key: QFGJOBZLFYQWNI-UBPYUYODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvinorin B tetrahydropyran-2-yl ether is a derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum. This compound has been modified to enhance its pharmacological properties, particularly its interaction with kappa-opioid receptors. This compound has shown potential in preclinical studies for its anti-cocaine and analgesic effects .

Preparation Methods

The synthesis of Salvinorin B tetrahydropyran-2-yl ether involves the modification of salvinorin A. One common method includes the reaction of salvinorin B with tetrahydropyran-2-yl ether under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Salvinorin B tetrahydropyran-2-yl ether undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying kappa-opioid receptor agonists.

    Biology: Research has shown its potential in modulating neurotransmitter release and uptake.

    Medicine: Preclinical studies indicate its effectiveness in reducing drug-seeking behavior and providing analgesic effects with minimal side effects.

    Industry: Its unique properties make it a candidate for developing new therapeutic agents

Mechanism of Action

The compound exerts its effects primarily through the activation of kappa-opioid receptors. This activation leads to a decrease in dopamine release and an increase in dopamine reuptake via the regulation of the dopamine transporter. These actions contribute to its anti-cocaine and analgesic effects. The molecular targets and pathways involved include the kappa-opioid receptor and the dopamine transporter .

Comparison with Similar Compounds

Salvinorin B tetrahydropyran-2-yl ether is compared with other derivatives of salvinorin A, such as ethoxymethyl ether Salvinorin B. While both compounds interact with kappa-opioid receptors, Salvinorin B tetrahydropyran-2-yl ether has shown fewer side effects and greater potency in reducing drug-seeking behavior. Similar compounds include:

Properties

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1

InChI Key

QFGJOBZLFYQWNI-UBPYUYODSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC4CCCCO4)C)C5=COC=C5

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.